molecular formula C20H19NO2S B2725228 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide CAS No. 1396883-69-4

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide

Cat. No.: B2725228
CAS No.: 1396883-69-4
M. Wt: 337.44
InChI Key: UUKKDJKBYWBSGJ-UHFFFAOYSA-N
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Description

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide is a complex organic compound that features a biphenyl group, a hydroxypropyl group, and a thiophene carboxamide moiety

Mechanism of Action

Target of Action

The primary targets of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide are currently unknown. The compound belongs to the class of thiophene derivatives, which have been studied for their potential biological activities . .

Mode of Action

The mode of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide As a thiophene derivative, it may interact with its targets in a manner similar to other compounds in this class . .

Biochemical Pathways

The biochemical pathways affected by N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide Thiophene derivatives are known to exhibit a variety of properties and applications, including potential pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . .

Result of Action

The molecular and cellular effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide Based on the known activities of some thiophene derivatives, it could potentially have anticancer, anti-inflammatory, or antimicrobial effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and thiophene intermediates. One common method involves the following steps:

    Preparation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Formation of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic addition reaction using a suitable epoxide and a base.

    Synthesis of Thiophene Carboxamide: The thiophene carboxamide moiety can be synthesized through a cyclization reaction involving a thiophene derivative and a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide
  • N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide

Uniqueness

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide is unique due to its combination of a biphenyl group, a hydroxypropyl group, and a thiophene carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-20(23,14-21-19(22)17-11-12-24-13-17)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-13,23H,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKKDJKBYWBSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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